molecular formula C18H21ClN2O4S2 B6571736 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-96-9

3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571736
CAS No.: 946346-96-9
M. Wt: 429.0 g/mol
InChI Key: FRYNJWCNFDDIRV-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O4S2 and its molecular weight is 429.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.0631272 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically involves the preparation of the tetrahydroquinoline scaffold, which is then functionalized with the sulfonyl chloride derivative. Common intermediates may include 6-amino-1,2,3,4-tetrahydroquinoline and propane-1-sulfonyl chloride. The steps generally involve nucleophilic substitution reactions and protection-deprotection strategies.

  • Industrial Production Methods: On an industrial scale, the production often employs bulk reagents and solvents with optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are used for purification.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes: This compound is known to undergo various reactions including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: Oxidation might be carried out using reagents like potassium permanganate or chromium trioxide. Reduction typically involves agents like lithium aluminum hydride. Substitution reactions might use nucleophiles such as amines or thiols under basic conditions.

  • Major Products Formed from These Reactions: Depending on the reagent and conditions, major products can include altered quinoline derivatives or modified sulfonamide groups.

Scientific Research Applications

3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has a wide range of applications:

  • In Chemistry: Used as a building block in organic synthesis for developing complex molecules.

  • In Biology: Explored for its potential as a biochemical probe due to its sulfonamide group.

  • In Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

  • In Industry: Utilized in the formulation of specialty chemicals and materials due to its robust chemical properties.

Mechanism of Action

The exact mechanism of action of this compound involves its interaction with specific molecular targets, likely through the sulfonamide group, which can form hydrogen bonds and ionic interactions. These interactions can disrupt normal biological pathways or enhance desirable chemical reactions, depending on the context.

Comparison with Similar Compounds

  • Sulfanilamide

  • Quinoline-6-sulfonamide

  • 1-propane-sulfonyl derivatives

Each of these similar compounds lacks the combined structural features of quinoline and sulfonamide, making 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide unique in its applications and mechanisms.

That should cover all the aspects you’re looking for. Intricate and detailed, just like the compound itself!

Properties

IUPAC Name

3-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-2-11-26(22,23)21-10-4-5-14-12-16(8-9-18(14)21)20-27(24,25)17-7-3-6-15(19)13-17/h3,6-9,12-13,20H,2,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYNJWCNFDDIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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